molecular formula C18H34O2 B013449 Hexalure CAS No. 23192-42-9

Hexalure

Cat. No. B013449
CAS RN: 23192-42-9
M. Wt: 282.5 g/mol
InChI Key: QVXFGVVYTKZLJN-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexalure, also known as (7Z)-7-Hexadecen-1-yl acetate , is a chemical compound with the molecular formula C18H34O2 . It is used as an insect attractant .


Molecular Structure Analysis

Hexalure has a molecular weight of 282.46 and is composed of Carbon (76.54%), Hydrogen (12.13%), and Oxygen (11.33%) . The InChIKey for Hexalure is QVXFGVVYTKZLJN-KHPPLWFESA-N .


Physical And Chemical Properties Analysis

Hexalure is a clear oily liquid . It is insoluble in water but soluble in hexane, ether, acetone, and benzene .

Scientific Research Applications

  • Encapsulation Complexes : Hexameric encapsulation complexes are utilized in research to determine solution structures, host-guest properties, and exchange dynamics. These properties can influence processes such as catalysis or transport (Avram, Cohen, & Rebek, 2011).

  • Biomedical Applications : HexA, an acid hydrolase with antifungal activity in plants, has potential biomedical applications for treating Tay-Sachs and Sandhoff diseases. It degrades various biological substrates (Calzoni et al., 2021).

  • Pest Control in Agriculture : Hexalure disrupts pheromone communication in Pectinophora gossypiella (pink bollworm), preventing males from locating females. This disruption influences mating in cotton fields, providing a method for pest control (McLaughlin et al., 1972).

  • Insect Behavior Modification : By suppressing the attraction of moths to their sex lure, Hexalure can prevent male moths from locating females, which is useful in controlling moth populations (Beroza, Staten, & Bierl, 1971).

  • Chromophore Studies in Biorefinery Scenarios : HexA-derived chromophores, which are ladder-type mixed quinoid-aromatic oligomers, are important in structure elucidation studies of "humins" in biorefinery contexts (Rosenau et al., 2017).

  • Antidiabetic Activity : N-hexane crude extract from Kulu fruit peels shows antidiabetic activity, significantly reducing blood glucose levels in mice (Nasution et al., 2018).

  • Immunostimulatory Effects : Hexalure enhances resistance to infection with Klebsiella pneumoniae in adult mice when administered intravenously (Parker et al., 1984).

  • Antimicrobial Properties : Hexane extract from Eupatorium glutinosum has demonstrated antimicrobial properties, supporting its use in traditional medicine (El‐Seedi et al., 2002).

properties

IUPAC Name

[(Z)-hexadec-7-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h10-11H,3-9,12-17H2,1-2H3/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXFGVVYTKZLJN-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601032292
Record name Hexalure
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexalure

CAS RN

23192-42-9
Record name Hexalure
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23192-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexalure
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023192429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexalure
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-hexadec-7-enyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXALURE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z6R353O74
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexalure
Reactant of Route 2
Reactant of Route 2
Hexalure
Reactant of Route 3
Reactant of Route 3
Hexalure
Reactant of Route 4
Reactant of Route 4
Hexalure
Reactant of Route 5
Reactant of Route 5
Hexalure
Reactant of Route 6
Hexalure

Citations

For This Compound
396
Citations
S Neumark, M Jacobson, I Teich - Environmental Letters, 1975 - Taylor & Francis
Gossyplure used to bait field traps at a dose of 50 micrograms admixed with 4–16 milligrams of an antioxidant attracted and captured male pink bollworm moths early in the cotton-…
S Neumark, M Jacobson, I Teich - Environmental Letters, 1974 - Taylor & Francis
… A formulation of hexalure (and antioxidant) containing acetone was at least four times as … hexalure (and antioxidant) without acetone. Dodecyl acetate inhibited the response to hexalure, …
N Green, DJ Warthen Jr… - Journal of Economic …, 1971 - academic.oup.com
… the isomeric content so we can advise the producers of hexalure whether … Thus, our 5 samples of commercial hexalure … In addition, we used a sample of the trans isomer of hexalure …
LA Bariola, CB Cowan Jr, DE Hendricks… - Journal of Economic …, 1971 - academic.oup.com
… BL traps baited with hexalure were more effective than BL traps or hexalure traps alone in … of hexalure was suspended at the top of the lamp. At Phoenix and B"owllsville, the hexalure …
RK Sharma, RE Rice, HT Reynolds… - Journal of Economic …, 1973 - academic.oup.com
… a synthetic sex attractant, hexalure, and were evaluated for … extremely high release of hexalure caused reduction in catches … hexalure neither increased nor reduced male moth catches. …
Number of citations: 26 0-academic-oup-com.brum.beds.ac.uk
JR McLaughlin, RS Kaae, HH Shorey… - Environmental …, 1973 - academic.oup.com
… with hexalure. This standard was calculated to release 45-]00 ng/min of hexalure in April and 95-180 ng/min of hexalure in … Hexalure was held in the lower end of the tube by capillarity. …
RT Staten, M Beroza, BA Bierl… - Journal of Economic …, 1973 - academic.oup.com
… of attraction of moths to hexalure-containing traps in field tests. Hexalure alone produced an … to traps containing hexalure depressed captures compared to those of traps containing only …
RK Sharma, RE Rice, HT Reynolds… - Annals of the …, 1971 - academic.oup.com
… to, or in conjunction with, hexalure stimulation. Male response to the hexalure-baited traps in … were not responsive to hexalure before 11 PM, despite the presence of the hexalure in the …
Number of citations: 53 0-academic-oup-com.brum.beds.ac.uk
JR McLaughlin, HH Shorey, LK Gaston… - Environmental …, 1972 - academic.oup.com
… At these temperatures and a wind speed of about 0.4 m/ sec, the hexalure release rate ranges from 180 to 45 ng/min per steel planchet. We have chosen the rate of 100 ng of hexalure/ …
Number of citations: 68 0-academic-oup-com.brum.beds.ac.uk
N Green, M Jacobson, JC Keller - Pheromones: Current …, 1974 - books.google.com
… hexalure, … Hexalure is far more attractive than propylure, which requires admixture with an activator before it can lure males in the field. In tests with several species of insects, hexalure …
Number of citations: 53 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.